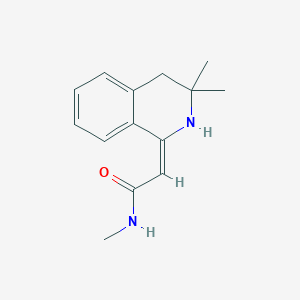

4-オキソ-2-アゼチジンカルボン酸

概要

説明

科学的研究の応用

D-Pyroaspartic Acid has several scientific research applications, including:

Chemistry: It serves as a synthetic intermediate in the preparation of antibiotic precursors.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

Industry: D-Pyroaspartic Acid can be used in the synthesis of complex molecules for various industrial applications.

作用機序

D-ピロアスパラギン酸がその効果を発揮するメカニズムには、特定の分子標的や経路との相互作用が含まれます。この化合物のアゼチジン環構造により、さまざまな生化学反応に参加し、酵素活性やタンパク質相互作用に影響を与えることができます。 正確な分子標的と関与する経路は依然として調査中ですが、合成中間体としての役割は、複数の生物学的プロセスを調節できることを示唆しています .

生化学分析

Biochemical Properties

4-Oxo-2-azetidinecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases, which are responsible for the hydrolysis of β-lactam antibiotics. The compound’s interaction with these enzymes involves the formation of a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, 4-Oxo-2-azetidinecarboxylic acid can interact with proteins involved in the synthesis of polyaspartates, which adopt helical conformations similar to polypeptides and proteins .

Cellular Effects

4-Oxo-2-azetidinecarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of polyaspartates, which display piezoelectric and liquid crystal properties . The compound’s impact on cell function includes the modulation of enzyme activity and the alteration of protein folding, which can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of 4-Oxo-2-azetidinecarboxylic acid involves its interaction with enzymes and proteins at the molecular level. The compound exerts its effects through the formation of covalent bonds with enzyme active sites, leading to enzyme inhibition or activation. For instance, its interaction with β-lactamases results in the inhibition of these enzymes, thereby preventing the hydrolysis of β-lactam antibiotics . Additionally, 4-Oxo-2-azetidinecarboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo-2-azetidinecarboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to 4-Oxo-2-azetidinecarboxylic acid can lead to changes in enzyme activity and protein folding, which may affect cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Oxo-2-azetidinecarboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity and modulate protein folding without causing significant toxicity . At high doses, 4-Oxo-2-azetidinecarboxylic acid can lead to toxic effects, including alterations in cellular metabolism and gene expression, as well as potential teratogenic effects .

Metabolic Pathways

4-Oxo-2-azetidinecarboxylic acid is involved in various metabolic pathways, including the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases and other proteins involved in the synthesis of polyaspartates . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Oxo-2-azetidinecarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its stability and degradation, which can impact its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-Oxo-2-azetidinecarboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function, as well as its interactions with other biomolecules . For example, the compound’s presence in the endoplasmic reticulum can influence protein folding and enzyme activity .

準備方法

合成経路と反応条件: D-ピロアスパラギン酸は、D-アスパラギン酸の対応するメチルエステルの環化によって合成的に調製されます . このプロセスは、4員環のアゼチジン環の形成を伴い、これは化合物の重要な構造的特徴です。

工業生産方法: D-ピロアスパラギン酸の大規模な工業生産については情報が限られていますが、メチルエステルの環化を含む合成経路はスケーラブルである可能性があります。このプロセスでは、収率と純度の高い生成物を確保するために、反応条件を注意深く制御する必要があります。

化学反応の分析

反応の種類: D-ピロアスパラギン酸は、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は、ルテニウムなどの触媒の存在下で過酸化物を使用して酸化することができます.

還元: 還元反応は、分子内の官能基を修飾するために実行することができます。

置換: 特にアゼチジン環において、求核置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: ルテニウム触媒と過酸化物.

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの一般的な還元剤。

置換: アミンまたはチオールなどの求核剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はより酸化された誘導体の形成につながる可能性があり、置換反応は分子にさまざまな官能基を導入することができます。

科学研究の応用

D-ピロアスパラギン酸は、次のものを含むいくつかの科学研究の用途を持っています。

化学: 抗生物質前駆体の調製における合成中間体として役立ちます.

生物学: この化合物のユニークな構造により、酵素機構やタンパク質相互作用の研究のための貴重なツールとなっています。

医学: 特に新規抗生物質の開発において、その潜在的な治療的用途に関する研究が進行中です.

産業: D-ピロアスパラギン酸は、さまざまな産業用途向けの複雑な分子の合成に使用することができます。

類似化合物との比較

類似化合物:

ピログルタミン酸: D-ピロアスパラギン酸とは異なり、ピログルタミン酸は熱分解生成物であり、L-グルタミン酸との構造的関係が異なります.

L-アスパラギン酸: 構造的に関連していますが、L-アスパラギン酸はアゼチジン環を形成せず、化学的性質が異なります.

独自性: D-ピロアスパラギン酸の独自性は、アゼチジン環構造にあります。これは、他の多くのアミノ酸誘導体には見られない構造です。

特性

IUPAC Name |

4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392950 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-65-9 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 4-oxo-2-azetidinecarboxylic acid?

A1: Determining the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid provides valuable insights into the three-dimensional arrangement of its molecules within the crystal lattice []. This information is crucial for understanding the compound's physical and chemical properties, such as its stability, solubility, and potential for forming interactions with other molecules. Furthermore, the study analyzes the asymmetry of the oxoazetidine ring and describes the hydrogen bonding patterns, which are key aspects governing its molecular recognition and potential biological activity.

Q2: How was the crystal structure of 4-oxo-2-azetidinecarboxylic acid determined in this study?

A2: The researchers utilized powder synchrotron X-ray diffraction data and direct methods to solve the crystal structure of both (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid []. This technique allows for the determination of the arrangement of atoms within the crystal lattice even when single crystals of sufficient size for traditional X-ray diffraction are not available.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)

![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)

![4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride](/img/structure/B1228846.png)

![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)